6-Methoxy-1-phenyl-1-indanol
Description
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-methoxy-1-phenyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H16O2/c1-18-14-8-7-12-9-10-16(17,15(12)11-14)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
VHFIYZSKZWRYJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2(C3=CC=CC=C3)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Isoquinoline Derivatives ()
Compounds such as 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) and (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) share the phenyl and methoxy substituents but differ in their core structure (isoquinoline vs. indanol). Key distinctions include:
- Core Reactivity: Isoquinoline derivatives exhibit basic nitrogen atoms, enabling protonation and coordination chemistry, whereas the indanol hydroxyl group facilitates hydrogen bonding and acidity (pKa ~10–12 for similar alcohols).
- Biological Activity: Isoquinoline analogs are studied for enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation, attributed to their planar aromatic systems .
Table 1: Comparison with Isoquinoline Analogs
Methoxy-Substituted Aromatics ()
The Biopharmacule catalog lists compounds like 6-Methoxy-1-naphthol and 6-Methoxy-2(3H)-benzothiazolone , which share methoxy groups but differ in aromatic systems:
- 6-Methoxy-1-naphthol: A naphthalene derivative with hydroxyl and methoxy groups. The extended aromatic system increases lipophilicity (logP ~3.5) compared to indanol’s bicyclic system.
- 6-Methoxy-2(3H)-benzothiazolone : Features a thiazolone ring, enabling tautomerism and diverse reactivity.
Table 2: Comparison with Methoxy-Substituted Analogs
Indazole Derivatives ()
6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2) shares a bicyclic system but replaces indanol’s hydroxyl with an indazole’s dual nitrogen atoms. Key differences:
- Hydrogen Bonding: Indanol’s -OH is a stronger H-bond donor than indazole’s -NH.
- Stability : Indazoles often exhibit greater thermal stability due to aromatic nitrogen atoms .
Table 3: Indanol vs. Indazole Comparison
| Property | This compound | 6-Methoxy-1H-indazol-5-ol |
|---|---|---|
| Core Structure | Indanol | Indazole |
| Functional Groups | -OH, -OCH₃, -C₆H₅ | -OCH₃, -OH, -NH |
| Acidity (OH/NH) | pKa ~10–12 (OH) | pKa ~8–10 (NH) |
Research Implications
- Synthetic Utility: The phenyl and methoxy groups in this compound may enhance steric hindrance, influencing enantioselective catalysis compared to isoquinoline analogs .
- Biological Potential: Methoxy-substituted aromatics often show antimicrobial or antitumor activity; indanol’s hydroxyl group could improve solubility for drug delivery .
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-1-phenyl-1-indanol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via Friedel-Crafts alkylation or catalytic hydrogenation of precursor ketones (e.g., 6-Methoxy-1-indanone derivatives). Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound from methoxy-substituted byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : Compare H and C NMR peaks with PubChem data for analogous indanol derivatives (e.g., 6-Methoxy-1-indanone: δ 3.8 ppm for methoxy protons) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
- Mass spectrometry : Validate molecular weight (e.g., 6-Methoxy-1-indanone: 162.18 g/mol) .
- Melting point analysis : Cross-reference with literature values (e.g., related indanones melt at 199–201°C) .
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Aqueous solubility : Use DMSO as a stock solvent (≤1% v/v) to avoid cytotoxicity .
- Partition coefficients (LogP) : Predict via computational tools (e.g., PubChem’s XLogP3 for similar compounds: ~2.5) .
- Buffer compatibility : Phosphate-buffered saline (PBS) at pH 7.4 is recommended for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Dose-response validation : Replicate assays using standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., indomethacin for anti-inflammatory studies) .
- Statistical rigor : Apply Student’s t-test or ANOVA with post-hoc corrections (e.g., Bonferroni) to assess significance. For non-normal data, use non-parametric tests like Mann-Whitney U .
- Mechanistic cross-check : Combine enzyme inhibition assays (e.g., COX-2) with cellular models (e.g., RAW 264.7 macrophages) to confirm target engagement .
Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?
- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors. Monitor via LC-MS for phase I metabolites (e.g., hydroxylation at the indanol ring) .
- CYP inhibition profiling : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
- Pharmacokinetic modeling : Apply compartmental models to extrapolate half-life (t₁/₂) and bioavailability from plasma concentration-time curves .
Q. How can computational methods guide the design of this compound derivatives with enhanced selectivity?
- Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., serotonin receptors). Prioritize derivatives with lower RMSD values (<2.0 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-donating groups at the phenyl ring) with activity data to build predictive models .
- ADMET prediction : Tools like SwissADME can forecast blood-brain barrier permeability and hepatotoxicity risks .
Data Interpretation and Validation
Q. What protocols ensure reproducibility in spectroscopic data for this compound?
Q. How should researchers address batch-to-batch variability in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
